2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Overview
Description
2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, also known as MLN8054, is a small molecule inhibitor that targets Aurora A kinase. Aurora A kinase is a serine/threonine protein kinase that plays a vital role in cell division and is overexpressed in various types of cancer. MLN8054 has been studied extensively for its potential use as an anti-cancer drug.
Mechanism of Action
2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide inhibits Aurora A kinase by binding to the ATP-binding site of the enzyme. This leads to the inhibition of Aurora A kinase activity, which is required for proper cell division. Inhibition of Aurora A kinase leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide inhibits Aurora A kinase activity, leading to cell cycle arrest and apoptosis in cancer cells. 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has also been shown to induce mitotic spindle defects and abnormal chromosome segregation, leading to cell death. 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been shown to be effective against various types of cancer, including breast, lung, and colon cancer.
Advantages and Limitations for Lab Experiments
2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has several advantages as a research tool. It is a small molecule inhibitor that specifically targets Aurora A kinase, making it a valuable tool for studying the role of Aurora A kinase in cancer. However, like all small molecule inhibitors, 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has limitations. It may have off-target effects, and its effectiveness may vary depending on the specific cancer cell type being studied.
Future Directions
2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has shown promise as an anti-cancer drug, but further research is needed to fully understand its potential. Future research could focus on optimizing the synthesis of 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide to improve its effectiveness and reduce its side effects. Additionally, further studies could investigate the use of 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide in combination with other anti-cancer drugs to improve its efficacy. Finally, more research is needed to understand the mechanisms underlying 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide's effects on cancer cells, which could lead to the development of new anti-cancer drugs.
Scientific Research Applications
2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been extensively studied for its potential use as an anti-cancer drug. Studies have shown that 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide inhibits Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cells. 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been shown to be effective against various types of cancer, including breast, lung, and colon cancer.
properties
IUPAC Name |
2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O/c1-11-2-5-17-15(8-11)12(10-22-17)6-7-21-18(23)14-4-3-13(19)9-16(14)20/h2-5,8-10,22H,6-7H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDDVWTZKGZCTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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